Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride
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Overview
Description
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is known for its unique chemical structure and versatility, making it valuable in various fields such as pharmaceuticals, materials science, and chemical research .
Scientific Research Applications
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent and is being investigated for its ability to inhibit specific enzymes and pathways involved in cancer progression . Additionally, this compound is used in materials science for developing optoelectronic devices and sensors due to its unique luminescent properties .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
It’s known that imidazo[1,5-a]pyridine derivatives can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Biochemical Pathways
The activation of nf-kappab suggests that it may influence inflammatory responses and immune system regulation .
Result of Action
The activation of nf-kappab suggests potential anti-inflammatory effects .
Safety and Hazards
The safety data sheet for a similar compound, imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals, and its synthesis has been a subject of intense research for numerous decades . Future research may focus on developing more effective compounds for treating various diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For example, cyclocondensation reactions can be performed under mild conditions using appropriate catalysts and solvents to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazo[1,5-a]pyridine core .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives . These compounds share the imidazo-pyridine core but differ in their substitution patterns and functional groups, leading to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its versatility and potential for various scientific and industrial applications .
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-7-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.2ClH/c11-8(12)6-1-2-10-5-9-4-7(10)3-6;;/h1-5H,(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBBRQPNQIJUJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=C1C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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